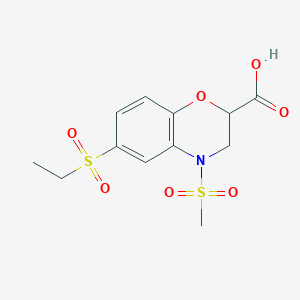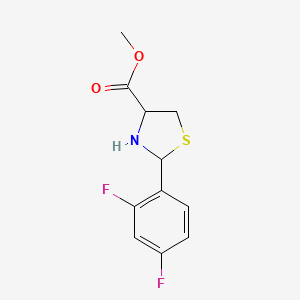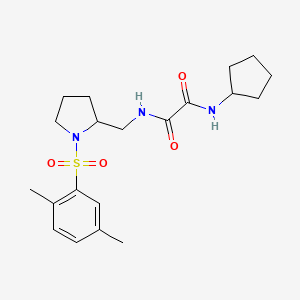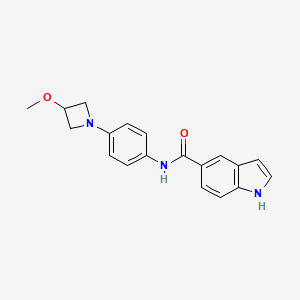![molecular formula C17H15Cl2NO4 B2933152 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 1421456-81-6](/img/structure/B2933152.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, anti-convulsant, antioxidant, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d][1,3]dioxole derivatives are often synthesized using the Schiff method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .作用机制
Target of Action
The compound, also known as N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE, has been found to have significant effects on various targets. It has been reported to promote the root growth of Oryza sativa (Nihonbare) . In addition, it has shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
The compound interacts with its targets in a complex manner. For instance, in cancer cells, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests . This suggests that the compound interferes with the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that the compound’s anticancer activity involves the modulation of cell cycle-related pathways
Result of Action
The compound has shown significant effects in various biological systems. For instance, it has been found to promote the root growth of Oryza sativa (Nihonbare) at a dose of 0.1 μM . In cancer cells, it has been found to induce apoptosis and cause cell cycle arrest .
实验室实验的优点和局限性
BDDAB has several advantages for lab experiments, including its high purity and yield. BDDAB is also stable under various conditions, which makes it suitable for various experiments. However, BDDAB has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for BDDAB research. One potential direction is to study the efficacy of BDDAB in combination with other chemotherapeutic agents for cancer treatment. Another direction is to investigate the potential of BDDAB as a neuroprotective agent in animal models of neurodegenerative diseases. Furthermore, it would be interesting to explore the potential of BDDAB as an anti-inflammatory agent in animal models of inflammatory diseases.
Conclusion:
In conclusion, BDDAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDAB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. BDDAB has potential applications in cancer treatment, neuroprotection, and anti-inflammatory activities. However, further research is needed to fully understand the potential of BDDAB in these fields.
合成方法
BDDAB has been synthesized using various methods, including the reaction of 3,4-dichlorobenzoyl chloride with 3-(benzo[d][1,3]dioxol-5-yl)propane-1,2-diol in the presence of triethylamine. Another method involves the reaction of 3,4-dichlorobenzoyl chloride with 3-(benzo[d][1,3]dioxol-5-yl)propan-1-ol in the presence of triethylamine. Both methods have been reported to yield BDDAB with high purity and yield.
科学研究应用
BDDAB has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activities. BDDAB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. BDDAB has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, BDDAB has been shown to have anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLQZUVNQTGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

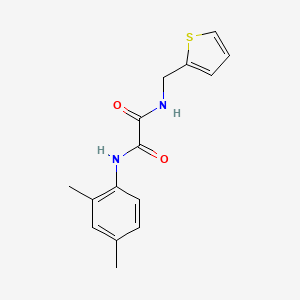
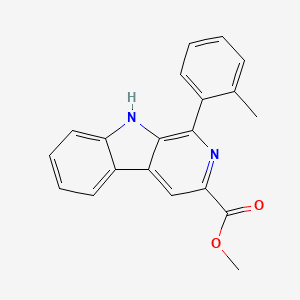
![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)

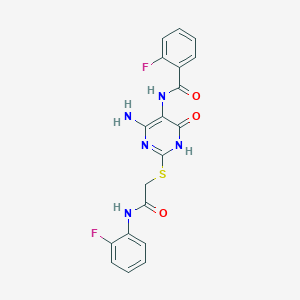
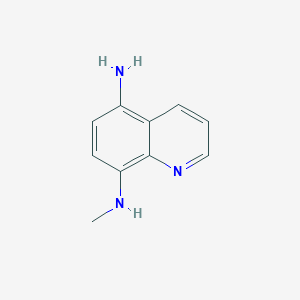
![(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2933078.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)
![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2933087.png)
